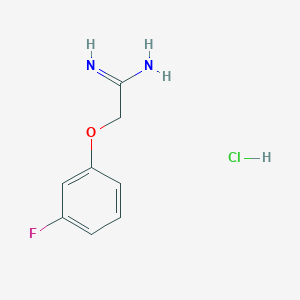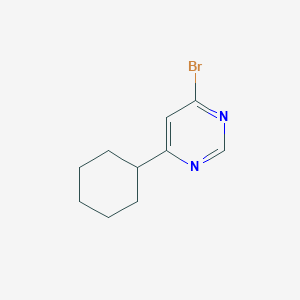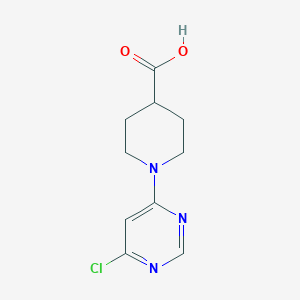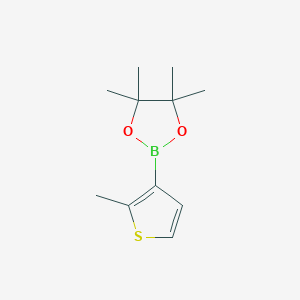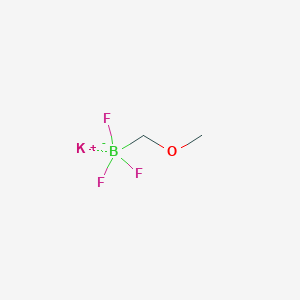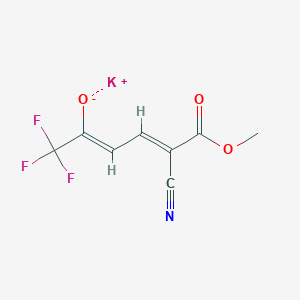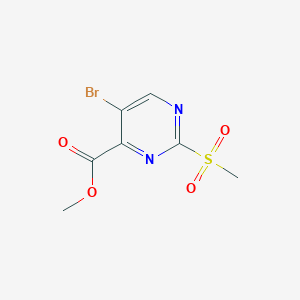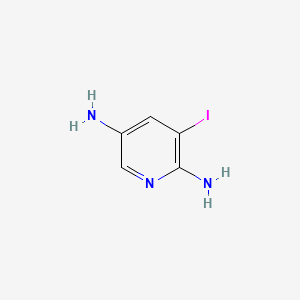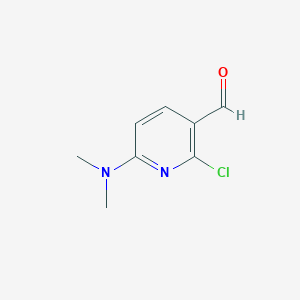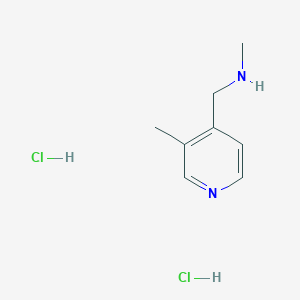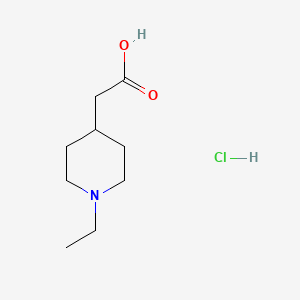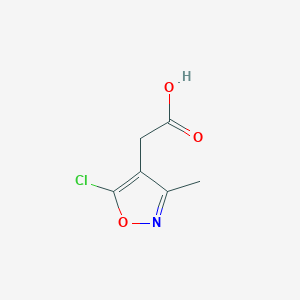
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid
Descripción general
Descripción
“2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid” is a chemical compound that belongs to the class of organic compounds known as phenyl-1,3-oxazoles . These are aromatic heterocyclic compounds containing a 1,3-oxazole substituted at one or more positions by a phenyl group .
Synthesis Analysis
The synthesis of oxazole derivatives has been a field of interest for a long time due to their increasing importance in medicinal chemistry . Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Molecular Structure Analysis
Oxazoles, such as “2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid”, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . This structure is stable and was first prepared in 1947 .Chemical Reactions Analysis
The chemical reactions of oxazole derivatives are largely influenced by their substitution patterns . These substitutions play a pivotal role in delineating their biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid” include a molecular weight of 171.15 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Antibacterial Activity Research
- Synthesis and Antibacterial Activity : Researchers synthesized various derivatives of acetic acid, including a compound similar to 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid. These compounds were tested for antibacterial activity against multiple strains, including E. coli and Staphylococcus aureus, showing promising results (Kadian, Maste, & Bhat, 2012).
Heterocyclic Compound Synthesis
- Synthesis of Triheterocyclic Compounds : A study focused on synthesizing acetic acid derivatives, leading to the creation of triheterocyclic compounds. These compounds, including variations similar to 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid, have potential applications in various chemical fields (Demirbas, 2005).
Reactivity Studies
- Investigating Chlorine Atom Reactivity : A study explored the reactivity of chlorine atoms in compounds like 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid, contributing to understanding their chemical behavior and potential applications (Kornienko et al., 2014).
Ligand Synthesis for Medical Imaging
- Synthesis of Rigidified Lanthanide Chelates : Research into synthesizing ligands for medical imaging applications included derivatives of acetic acid, offering insights into their potential use in enhancing imaging techniques (Ranganathan et al., 2002).
Novel Acrylic Acid Derivative Synthesis
- Synthesis of Acrylic Acid Derivatives : The synthesis of novel acrylic acid derivatives, related to 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid, was achieved, adding to the repertoire of useful compounds in organic chemistry (Kaushik, Verma, & Madaan, 2011).
Direcciones Futuras
Oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have a wide spectrum of biological activities which drew the attention of researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . This suggests that there is potential for future research and development in this area.
Propiedades
IUPAC Name |
2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3/c1-3-4(2-5(9)10)6(7)11-8-3/h2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYMIIDHCSQYER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Phenylamino)methyl]phenol hydrochloride](/img/structure/B1463081.png)
![Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride](/img/structure/B1463083.png)
![[1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1463084.png)
